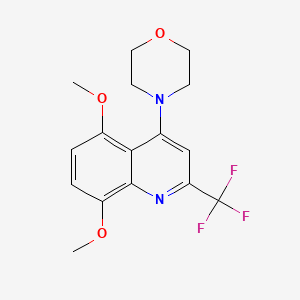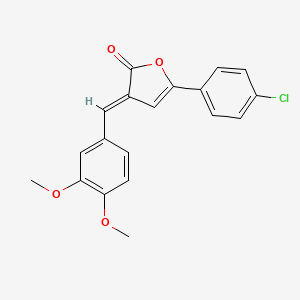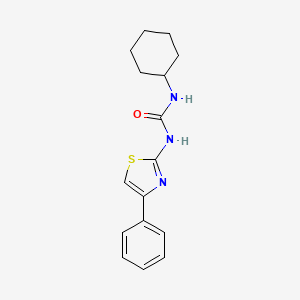
5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline and related compounds typically involves Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines such as morpholine. This method yields the target compounds at 60–88% yields. The precursors for these syntheses are usually obtained from intramolecular cyclization reactions of specific bromophenyl compounds (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of 5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline is characterized by its aromatic quinoline core, substituted with morpholine and trifluoromethyl groups, which significantly affect its electronic configuration and molecular interactions. The crystal structures of similar quinoline derivatives emphasize the importance of π-π interactions and how substituents influence the overall molecular geometry and stability (de Souza et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline includes its participation in various organic reactions, such as hydrolysis and coordination with metal ions. Its ambiphilic nature allows for interesting reactivity patterns, particularly in forming coordination complexes with metals like Cu(I), Ag(I), and Pd(II) (Son et al., 2010).
Physical Properties Analysis
The physical properties of this compound are influenced by its molecular structure, with the presence of electron-donating and electron-withdrawing groups affecting its solubility, melting point, and other physical characteristics. The synthesis and study of derivatives have revealed insights into how modifications to the quinoline core impact these properties, though specific data on the physical properties of this compound are sparse in the literature.
Chemical Properties Analysis
Chemically, this compound exhibits interesting photophysical properties due to its aromatic structure and functional groups, enabling interactions with biomolecules through π-stacking and/or hydrogen-bonding interactions, which are crucial for its potential biological applications. Its chemical transformations, such as the synthesis of fluorescent derivatives, further demonstrate its versatility and potential for creating highly functionalized molecules (Gracheva et al., 1982).
属性
IUPAC Name |
4-[5,8-dimethoxy-2-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-22-11-3-4-12(23-2)15-14(11)10(21-5-7-24-8-6-21)9-13(20-15)16(17,18)19/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARVPPNQHUACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)OC)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5,8-Dimethoxy-2-(trifluoromethyl)quinolin-4-yl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5532026.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B5532042.png)
![7-allyl-N-(isoxazol-3-ylmethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532063.png)
![1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5532077.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5532086.png)
![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)
![ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5532094.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5532097.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-2-piperidin-1-ylpyrimidine-5-carboxamide](/img/structure/B5532105.png)
![4-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532114.png)
![2-[({5-[1-(3-furoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5532121.png)
